molecular formula C12H8Cl2N2O B5850248 3,4-dichloro-N-4-pyridinylbenzamide

3,4-dichloro-N-4-pyridinylbenzamide

Cat. No. B5850248
M. Wt: 267.11 g/mol
InChI Key: KVEMRXCPHLKNEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-4-pyridinylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the benzamide family and is commonly referred to as DCPB. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of DCPB is not fully understood, but it is believed to act as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that play a role in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the induction of cell death in cancer cells.
Biochemical and Physiological Effects
DCPB has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells. In addition, DCPB has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using DCPB in lab experiments is its specificity for HDAC inhibition, which makes it a useful tool for studying the role of HDACs in gene regulation and cancer progression. However, one limitation of using DCPB is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

For research on DCPB include the development of more efficient synthesis methods and the optimization of its pharmacological properties. In addition, further studies are needed to fully understand the mechanism of action of DCPB and its potential therapeutic applications. Other areas of research could include the use of DCPB in combination with other cancer therapies and the investigation of its effects on other diseases, such as neurodegenerative disorders.

Synthesis Methods

DCPB has been synthesized using various methods, including the reaction of 3,4-dichlorobenzoyl chloride with 4-pyridinylamine. The reaction is carried out in the presence of a base and a solvent, such as dichloromethane or acetonitrile. The resulting product is then purified using column chromatography or recrystallization techniques. Other methods of synthesis include the use of microwave irradiation and solid-phase synthesis.

Scientific Research Applications

DCPB has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. The compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

3,4-dichloro-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O/c13-10-2-1-8(7-11(10)14)12(17)16-9-3-5-15-6-4-9/h1-7H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEMRXCPHLKNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=CC=NC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-N-pyridin-4-yl-benzamide

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